

Unveiling the Molecular Architecture of Ganoderic Acid N: A Technical Guide

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Compound of Interest

Compound Name: *Ganoderic acid N*

Cat. No.: *B10827469*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of **Ganoderic acid N**, a complex triterpenoid found in Ganoderma species. This document details the spectroscopic data and experimental methodologies essential for the identification and characterization of this intricate natural product.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom *Ganoderma lucidum* and other related species, have garnered significant scientific interest due to their diverse and potent biological activities. Among these, **Ganoderic acid N** stands out due to its unique structural features. The precise determination of its molecular structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and semi-synthetic efforts towards novel therapeutic agents.

The elucidation of **Ganoderic acid N**'s structure relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide presents the key data obtained from these methods that collectively confirm the chemical structure of **Ganoderic acid N**.

Physicochemical Properties and Structure

Ganoderic acid N possesses the chemical formula $C_{30}H_{42}O_8$.^[1] Its structure is characterized by a tetracyclic lanostane core, extensively modified with various oxygen-containing functional groups, which contribute to its biological activity and complex spectroscopic profile.

IUPAC Name: 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,7.0^{11,15}]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid^[1]

Below is a graphical representation of the workflow typically employed for the isolation and structural analysis of **Ganoderic acid N**.

Figure 1: General workflow for the isolation and structure elucidation of **Ganoderic acid N**.

Spectroscopic Data for Structure Elucidation

The definitive structure of **Ganoderic acid N** was established through meticulous analysis of data from various spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like **Ganoderic acid N**. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the placement of functional groups.

Table 1: ¹H NMR Spectroscopic Data for **Ganoderic Acid N**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

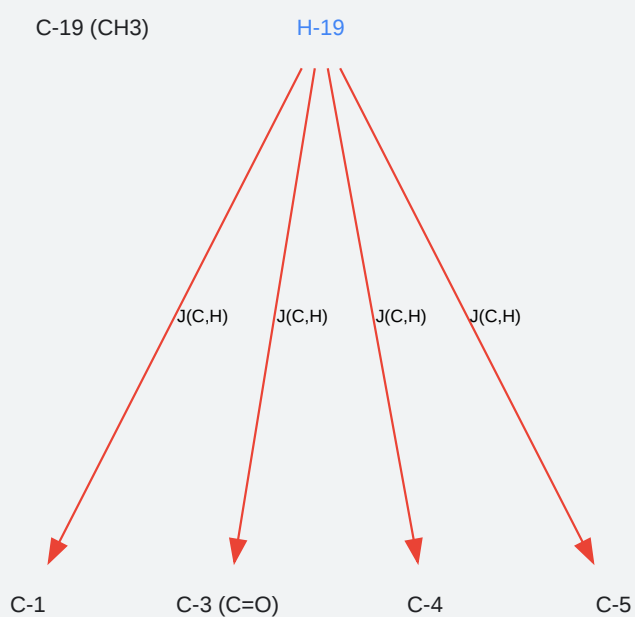
Table 2: ¹³C NMR Spectroscopic Data for **Ganoderic Acid N**

Position	Chemical Shift (δ, ppm)
Data not available in search results	

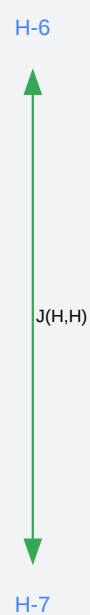
Note: Specific ^1H and ^{13}C NMR data for **Ganoderic acid N** were not available in the initial search results. The tables are provided as a template for the expected data presentation.

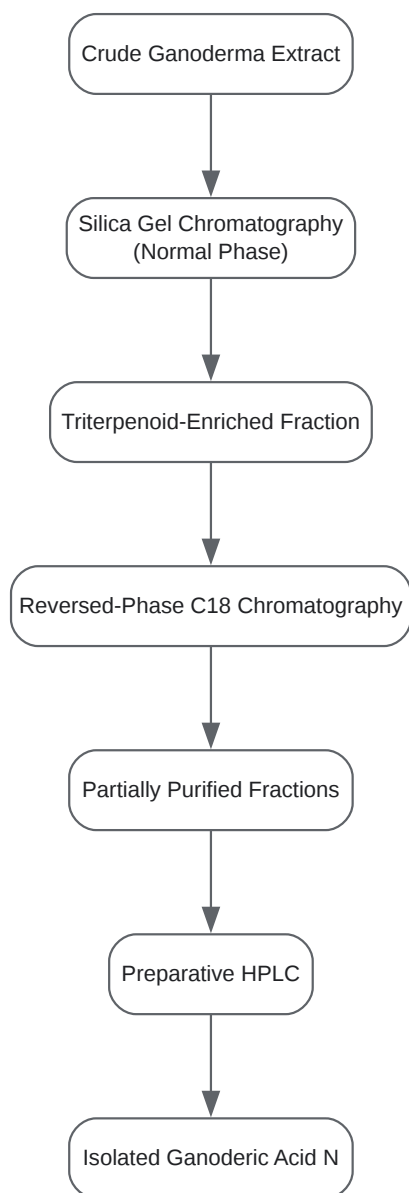
The following diagram illustrates the key correlations typically observed in 2D NMR spectra (HMBC) that are crucial for assembling the molecular structure of a ganoderic acid.

Illustrative HMBC Correlations



Illustrative COSY Correlation





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References

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